MS-444

Descripción general

Descripción

MS-444 es un inhibidor de molécula pequeña de la proteína de unión a ARN HuR (ELAVL1). Se aisló por primera vez del caldo de cultivo de Micromonospora sp. KY7123 como un inhibidor de la quinasa de cadena ligera de miosina. El compuesto ha demostrado un potencial significativo en la investigación del cáncer, particularmente en la inhibición del crecimiento de las células de cáncer colorrectal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MS-444 es un compuesto naftoquinona. La síntesis de this compound implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo naftoquinona y la posterior funcionalización para introducir los sustituyentes deseados. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares a las utilizadas en entornos de laboratorio, pero ampliadas para acomodar cantidades más grandes. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y minimizar los residuos. El uso de reactores de flujo continuo y otras técnicas de fabricación avanzadas podría emplearse para mejorar la eficiencia y la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

MS-444 sufre varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para estudiar su mecanismo de acción.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente implican temperaturas específicas, solventes y catalizadores para asegurar la transformación deseada .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados de quinona, mientras que las reacciones de reducción podrían producir derivados de hidroquinona. Las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la actividad biológica del compuesto .

Aplicaciones Científicas De Investigación

Colorectal Cancer

Research has demonstrated that MS-444 effectively inhibits the growth of colorectal cancer (CRC) cells. In vitro studies showed that treatment with this compound resulted in a significant increase in apoptotic gene expression and a marked reduction in cell viability across various CRC cell lines (HCT116, HCA-7, RKO, HT-29, SW480). The compound exhibited an IC50 value indicating potent anti-proliferative effects .

Case Study:

- Cell Lines Used: HCT116 and RIE-1

- Dosage: 10 μM for 48 hours

- Results: Increased apoptosis (>5-fold) in HCT116 cells with no effect on RIE-1 cells, showcasing selective targeting of cancerous cells .

Malignant Glioma

In malignant glioma models, this compound has shown promise as well. Studies indicated that this compound treatment led to a dose-dependent increase in activated caspase-8 levels, suggesting that it triggers apoptosis through extrinsic pathways .

Case Study:

- Cell Lines Tested: Various glioblastoma lines

- Findings: Significant activation of caspases indicating induction of apoptosis following this compound treatment.

In Vivo Studies

In vivo experiments using mouse xenograft models have further validated the efficacy of this compound. Mice treated with this compound exhibited a notable reduction in tumor size without significant adverse effects. Specifically, a 1.7-fold decrease in tumor volume was observed in HCT116 xenografts treated with intraperitoneal injections of this compound at 25 mg/kg every 48 hours .

Impact on Tumor Microenvironment

The anti-cancer effects of this compound extend beyond direct cytotoxicity to cancer cells. The compound has been shown to reduce microvessel density (MVD) within tumors, indicating its potential as an anti-angiogenic agent. This effect is crucial as it may hinder tumor growth by limiting nutrient and oxygen supply .

Summary Table of Findings

| Application Area | Cell Lines Tested | Key Findings | Dosage |

|---|---|---|---|

| Colorectal Cancer | HCT116, RIE-1 | Increased apoptosis in CRC cells | 10 μM for 48 hours |

| Malignant Glioma | Various | Activation of caspases indicating apoptosis | Varies by cell line |

| In Vivo Tumor Growth | HCT116 | 1.7-fold reduction in tumor size | 25 mg/kg every 48 hrs |

| Tumor Microenvironment | HCT116 | Decreased microvessel density | N/A |

Mecanismo De Acción

MS-444 ejerce sus efectos inhibiendo la dimerización de la proteína de unión a ARN HuR. Esta inhibición evita que HuR estabilice sus ARNm diana, lo que lleva a su degradación. El compuesto interrumpe específicamente el transporte nucleocitoplasmático de HuR, evitando que ejerza sus efectos estabilizadores sobre los ARNm involucrados en la progresión del cáncer .

Comparación Con Compuestos Similares

MS-444 es único en su inhibición específica de la dimerización de HuR. Los compuestos similares incluyen dehidromutactina y okicenona, que también se dirigen a HuR pero a través de mecanismos diferentes. La capacidad de this compound para interrumpir la interacción de HuR con los ARNm lo hace particularmente efectivo para inhibir el crecimiento de las células cancerosas .

Lista de compuestos similares

- Dehidromutactina

- Okicenona

Actividad Biológica

MS-444 is a small molecule inhibitor of the human antigen R (HuR), which plays a critical role in the regulation of mRNA stability and translation, particularly in cancer cells. This article reviews the biological activity of this compound, focusing on its effects in various cancer types, particularly glioblastoma and colorectal cancer, based on diverse research findings.

This compound inhibits HuR's cytoplasmic localization, leading to the destabilization of mRNAs associated with tumor progression. This mechanism results in the downregulation of several oncogenic pathways, including those involved in apoptosis resistance, angiogenesis, and immune evasion.

- Inhibition of HuR : this compound disrupts the transport of HuR from the nucleus to the cytoplasm, thereby preventing its interaction with target mRNAs that contain AU-rich elements (AREs) .

- Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic genes and decreasing anti-apoptotic factors .

1. Glioblastoma

A study investigating this compound's effects on glioblastoma cells demonstrated significant cytotoxicity and induction of apoptosis. Key findings include:

- Cell Viability : this compound treatment led to a dose-dependent reduction in cell viability across various glioblastoma cell lines.

- Apoptotic Pathway Activation : Increased levels of activated caspase-8 and caspase-3 were observed, indicating activation of the extrinsic apoptotic pathway .

- Invasion Inhibition : this compound significantly reduced the invasive capabilities of glioblastoma cells in transwell assays, with a 95% reduction at a concentration of 20 µM .

| Parameter | Control Group | This compound (20 µM) | % Change |

|---|---|---|---|

| Cell Viability (%) | 100 | 5 | -95 |

| Caspase-3 Activity | Baseline | Increased | Significant |

| Invasion Rate (%) | 100 | 5 | -95 |

2. Colorectal Cancer

In colorectal cancer models, this compound demonstrated similar efficacy:

- Growth Inhibition : Treatment resulted in significant growth inhibition in colorectal cancer cells while sparing non-transformed intestinal cells .

- COX-2 Expression : this compound led to a marked decrease in COX-2 expression, which is often upregulated in colorectal tumors .

| Parameter | Control Group | This compound Treatment | % Change |

|---|---|---|---|

| Tumor Growth (mm³) | 500 | 150 | -70 |

| COX-2 Expression | High | Low | Significant |

Research Findings

- Apoptotic Gene Expression : In both glioblastoma and colorectal cancer studies, this compound treatment resulted in increased expression of apoptotic genes such as BAX and decreased expression of Bcl-xL .

- Inflammatory Cytokines : this compound also reduced levels of inflammatory cytokines like IL-6 and TNF-α, which are implicated in tumor progression .

- Tolerability : In vivo studies indicated that this compound was well tolerated with minimal side effects, suggesting its potential for clinical application .

Propiedades

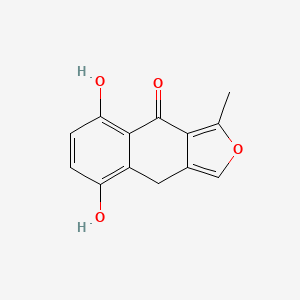

IUPAC Name |

5,8-dihydroxy-3-methyl-9H-benzo[f][2]benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-6-11-7(5-17-6)4-8-9(14)2-3-10(15)12(8)13(11)16/h2-3,5,14-15H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUYDLKHNQUNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CO1)CC3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164458 | |

| Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150045-18-4 | |

| Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150045184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.